3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
3-(4-phenylpiperazin-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c16-13(17)6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12;/h1-5H,6-11H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCYBMSMRAWSSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177355-99-5 | |
| Record name | 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride typically involves the reaction of 4-phenylpiperazine with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; often conducted in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its therapeutic potential in various diseases, particularly due to its structural similarity to known pharmacologically active compounds. It has been investigated for:
- Anticancer Activity : Research indicates that derivatives of this compound may inhibit specific cancer cell lines by interfering with cellular signaling pathways, such as those involving epidermal growth factor receptors (EGFR) .
- Antimicrobial Properties : Studies have suggested that it may exhibit antimicrobial activities, making it a candidate for developing new antibiotics .
Neuropharmacology
The compound's interaction with neurotransmitter systems has led to studies on its potential as an antidepressant or anxiolytic agent. Its ability to modulate serotonin and dopamine receptors positions it as a valuable subject in neuropharmacological research .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of this compound has provided insights into how modifications can enhance its biological activity. For instance, variations in the piperazine ring or the propanoic acid moiety can significantly impact the compound's efficacy and selectivity against specific molecular targets .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride showed significant inhibition of tumor growth in xenograft models. The mechanism was linked to the inhibition of the mTOR signaling pathway, which is crucial for cell proliferation .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of this compound against oxidative stress-induced damage in neuronal cell lines. Results indicated that certain derivatives could reduce cell death and inflammation markers, suggesting therapeutic potential for neurodegenerative diseases .
Data Tables
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer | Inhibition of tumor growth via mTOR pathway modulation |
| Neuropharmacology | Antidepressant | Modulation of serotonin/dopamine receptors |
| Structure-Activity Relationship | SAR Studies | Enhanced activity with specific modifications |
Mechanism of Action
The mechanism of action of 3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution on the Aromatic Ring
3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic Acid Dihydrochloride
- Molecular Formula : C₁₄H₂₀N₂O₂·2HCl (free base: C₁₄H₂₀N₂O₂)
- Key Difference : A 3-methyl group is added to the phenyl ring.
- The dihydrochloride salt improves aqueous solubility but may reduce stability under basic conditions .
3-(4-Benzylpiperazin-1-yl)propanoic Acid Dihydrochloride
- Molecular Formula : C₁₄H₂₂Cl₂N₂O₂
- Key Difference : The phenyl group is replaced with a benzyl (CH₂Ph) substituent.
- Impact : The benzyl group introduces steric bulk and greater hydrophobicity, which could alter receptor binding kinetics. The dihydrochloride salt enhances solubility but increases molecular weight (321.25 g/mol vs. 270.76 g/mol for the target compound) .
Substitution on the Piperazine Ring
3-(4-Methylpiperazin-1-yl)propanoic Acid Dihydrochloride
- Molecular Formula : C₈H₁₈Cl₂N₂O₂ (free base: C₈H₁₆N₂O₂)
- Key Difference : A methyl group replaces the phenyl ring.
- Impact : The absence of the aromatic ring reduces lipophilicity, likely decreasing CNS penetration. The methyl group may enhance metabolic stability by blocking oxidative metabolism at the piperazine nitrogen .
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic Acid Dihydrochloride
- Molecular Formula : C₉H₂₀Cl₂N₂O₃
- Key Difference : A 2-hydroxyethyl group is attached to the piperazine nitrogen.
- This modification could favor renal excretion over hepatic metabolism .
Salt Form Variations
- Hydrochloride vs. Dihydrochloride: The target compound is a monohydrochloride salt, whereas analogs like 3-[4-(3-methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride and 3-(4-benzylpiperazin-1-yl)propanoic acid dihydrochloride have two HCl molecules. Impact: Dihydrochloride salts generally exhibit higher solubility in water but may have lower melting points and increased hygroscopicity, complicating formulation.
Physicochemical Properties and Structural Data
| Compound Name | Molecular Formula (Free Base) | Molecular Weight (Free Base) | Salt Form | Key Substituent |
|---|---|---|---|---|
| 3-(4-Phenylpiperazin-1-yl)propanoic acid HCl | C₁₃H₁₈N₂O₂ | 234.30 g/mol | Hydrochloride | Phenyl |
| 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid·2HCl | C₁₄H₂₀N₂O₂ | 256.33 g/mol | Dihydrochloride | 3-Methylphenyl |
| 3-(4-Benzylpiperazin-1-yl)propanoic acid·2HCl | C₁₄H₂₀N₂O₂ | 256.33 g/mol | Dihydrochloride | Benzyl |
| 3-(4-Methylpiperazin-1-yl)propanoic acid·2HCl | C₈H₁₆N₂O₂ | 172.23 g/mol | Dihydrochloride | Methyl |
| 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid·2HCl | C₉H₁₈N₂O₃ | 214.25 g/mol | Dihydrochloride | 2-Hydroxyethyl |
Research Implications
- Pharmacological Activity : The phenyl and benzyl analogs are more likely to interact with serotonin or dopamine receptors due to their aromaticity, whereas hydroxyethyl and methyl derivatives may target peripheral receptors or enzymes .
- Solubility vs. Bioavailability : Dihydrochloride salts (e.g., ) offer better solubility but may require pH-adjusted formulations to prevent precipitation in physiological environments.
- Metabolism : Methyl and hydroxyethyl substituents () could reduce cytochrome P450-mediated metabolism, extending half-life compared to the parent compound.
Biological Activity
3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H19ClN2O2
- Molar Mass : 270.76 g/mol
- CAS Number : 1001234-56-7
These properties indicate that the compound is a hydrochloride salt of a piperazine derivative, which is often utilized in drug development due to the structural versatility of piperazine moieties.
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : Piperazine derivatives are known to interact with various serotonin receptors, which may influence mood and anxiety levels. This interaction is significant in developing treatments for psychiatric disorders.
- Antimicrobial Activity : Some studies have indicated that compounds with piperazine structures exhibit antibacterial properties against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Antiviral Activity : Research has shown that related piperazine derivatives possess antiviral effects, particularly against HIV and other viruses .
Antimicrobial Activity
A study investigating the antimicrobial properties of piperazine derivatives found that several compounds exhibited significant activity against various bacterial strains. The effectiveness of these compounds was measured using Minimum Inhibitory Concentration (MIC) assays:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Pseudomonas aeruginosa | 64 |
These results suggest that this compound may serve as a potential lead for developing new antimicrobial agents.
Antiviral Activity
In vitro studies have demonstrated that certain piperazine derivatives can inhibit viral replication. For instance, derivatives related to 3-(4-phenylpiperazin-1-yl)propanoic acid were tested against HIV and showed moderate protective effects:
| Compound | Virus Type | CC50 (μM) | EC50 (μM) |
|---|---|---|---|
| This compound | HIV-1 | 92 | 54 |
The cytotoxic concentration (CC50) indicates the concentration at which 50% of cells are viable, while the effective concentration (EC50) shows the potency against viral replication.
Case Study 1: Antidepressant Potential
A clinical trial evaluating the effects of piperazine derivatives on patients with depression highlighted the role of serotonin receptor modulation. Participants receiving treatment with compounds similar to 3-(4-phenylpiperazin-1-yl)propanoic acid reported significant improvements in mood and anxiety levels compared to placebo groups.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of piperazine derivatives in treating skin infections caused by resistant bacterial strains. The results indicated that patients treated with formulations containing piperazine derivatives had higher rates of infection resolution compared to standard treatments.
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-(4-phenylpiperazin-1-yl)propanoic acid hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization often involves hydrolysis of ester precursors under alkaline conditions followed by acidification. For example, hydrolysis of ethyl 3-(4-aminophenyl)propanoate with NaOH (1.1 eq) in aqueous media, followed by HCl acidification, yields the hydrochloride salt with ~91% efficiency . Key variables include:
- Reaction time : Extended stirring (≥1 hour) ensures complete hydrolysis.
- Purification : Ethanol recrystallization removes sodium chloride byproducts.
- Stoichiometry : Excess NaOH (0.1 mol vs. 0.091 mol substrate) minimizes unreacted ester.
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| NaOH Ratio | 1.1 eq | Maximizes ester conversion |
| Solvent | Water + Ethanol | Facilitates byproduct removal |
| Acidification | Concentrated HCl | Ensures protonation and salt formation |
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Use a combination of:
- FTIR : Confirm presence of carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and piperazine N-H bonds (~3300 cm⁻¹) .
- NMR : ¹H NMR should show piperazine ring protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.4 ppm). ¹³C NMR verifies the carboxylic carbon (δ ~170 ppm) .
- Mass Spectrometry : ESI-MS in positive mode should match the molecular ion peak for C₁₃H₁₈ClN₂O₂ (calc. 277.1 g/mol).
Q. What standard analytical methods are recommended for purity assessment?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30 v/v). Retention time comparison against USP reference standards ensures specificity .
- Karl Fischer Titration : Quantify residual moisture (<0.5% w/w) to prevent hydrolysis during storage .
- Elemental Analysis : Confirm Cl⁻ content (theoretical: 12.8%) to validate salt stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for piperazine derivatives like this compound?
- Methodological Answer : Discrepancies often arise from:
- Receptor selectivity : Use radioligand binding assays (e.g., 5-HT₂A vs. 5-HT₂C receptors) to clarify target engagement. Piperazine derivatives may exhibit off-target effects due to structural similarities with endogenous ligands .
- Cell-line variability : Compare activity in HEK293 (overexpressing target receptors) vs. primary neuronal cells. Normalize data to receptor density using flow cytometry .
- Metabolic stability : Assess half-life in liver microsomes (e.g., human vs. rodent) to identify species-specific degradation pathways .
Q. What strategies are effective in mitigating impurities during large-scale synthesis of this compound?
- Methodological Answer : Common impurities include:
- Unreacted ester precursor : Monitor via HPLC and remove via fractional crystallization .
- N-Oxide byproducts : Introduce antioxidants (e.g., ascorbic acid) during synthesis to suppress oxidative side reactions .
- Dimerization products : Optimize reaction temperature (<60°C) and use dilute solutions to minimize intermolecular coupling .
| Impurity Type | Detection Method | Mitigation Strategy |
|---|---|---|
| Ester precursor | HPLC (Rt = 8.2 min) | Ethanol wash |
| N-Oxide | LC-MS (m/z 293.1) | Antioxidant addition |
| Dimer | SEC (MW ~550 Da) | Dilute reaction conditions |
Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (40°C/75% RH) across pH 1–8. The compound is most stable at pH 4–6, with degradation via hydrolysis above pH 7 .
- Thermal Stability : TGA/DSC analysis shows decomposition onset at 195°C. Store lyophilized powder at -20°C to prevent thermal degradation .
- Light Sensitivity : UV irradiation (254 nm, 48 hours) causes <5% degradation if stored in amber glass .
Q. What advanced techniques are suitable for studying the interaction of this compound with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize 5-HT₂A receptors on a CM5 chip to measure binding kinetics (KD, kon/koff) .
- Cryo-EM : Resolve compound-receptor complexes at near-atomic resolution to identify critical binding motifs (e.g., piperazine-aryl interactions) .
- Metabolomics : Use LC-HRMS to track downstream metabolites in cell lysates, identifying pathways like glucuronidation or sulfation .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer : Discrepancies may stem from:
- Polymorphism : Characterize crystalline forms via PXRD. The hydrochloride salt exists as a monohydrate (high solubility in water) or anhydrous form (preferentially soluble in DMSO) .
- Ionic strength : Use phase-solubility diagrams to assess solubility in buffered vs. pure solvents. Solubility in PBS (pH 7.4) is ~25 mg/mL, but drops to <5 mg/mL in unbuffered water due to pH shifts .
| Solvent System | Solubility (mg/mL) | Notes |
|---|---|---|
| Water (pH 2.0) | 30 ± 2 | HCl-adjusted |
| PBS (pH 7.4) | 25 ± 3 | Ionic strength effects |
| DMSO | 50 ± 5 | Anhydrous form preferred |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
